3,3-Difluoro-5,5-dimethylcyclohexane-1-carboxylic acid
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Overview
Description
3,3-Difluoro-5,5-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14F2O2 It is a cycloalkane derivative, characterized by the presence of two fluorine atoms and two methyl groups on the cyclohexane ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5,5-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methylation: Methyl groups are introduced using methylating agents like methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5,5-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
3,3-Difluoro-5,5-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5,5-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways and biochemical processes, resulting in its observed activities.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-5,5-dimethylcyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
3,3-Difluoro-5,5-dimethylcyclohexane-1-amine: Contains an amine group instead of a carboxylic acid.
3,3-Difluoro-5,5-dimethylcyclohexane-1-ketone: Features a ketone group in place of the carboxylic acid.
Uniqueness
3,3-Difluoro-5,5-dimethylcyclohexane-1-carboxylic acid is unique due to its specific combination of fluorine atoms, methyl groups, and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14F2O2 |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
3,3-difluoro-5,5-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2)3-6(7(12)13)4-9(10,11)5-8/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
KMBOEOHYXSVCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(F)F)C(=O)O)C |
Origin of Product |
United States |
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